molecular formula C12H15NO2S B1437949 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol CAS No. 1042803-11-1

2-Methyl-6-(thiomorpholine-4-carbonyl)phenol

Cat. No. B1437949
CAS RN: 1042803-11-1
M. Wt: 237.32 g/mol
InChI Key: OGFVOZVVLXTHOD-UHFFFAOYSA-N
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Description

2-Methyl-6-(thiomorpholine-4-carbonyl)phenol (2M6TMC) is a naturally occurring compound with a wide range of applications in the field of science. It is a derivative of phenol, which is an aromatic hydrocarbon with a benzene ring, and has been found to have a number of beneficial properties. 2M6TMC has potential uses in biochemistry, material science, and other areas of research, and has been studied extensively in recent years.

Scientific Research Applications

Chemistry and Catalysis

  • Organometallic Chemistry : Research has shown that derivatives of 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol are involved in the chemistry of ruthenium and osmium aryls, demonstrating significance in organometallic chemistry (Ghosh, Pramanik, & Chakravorty, 1996).
  • Catechol Oxidase Models : Certain derivatives of this compound have been used to model the active site of type 3 copper proteins, contributing to our understanding of catecholase activity in less symmetrical dicopper(II) complexes (Merkel et al., 2005).

Biochemistry and Protein Analysis

  • Protein Measurement : This compound has been referenced in studies regarding the measurement of proteins using the Folin phenol reagent, highlighting its relevance in biochemical analysis (Lowry, Rosebrough, Farr, & Randall, 1951).

Materials Science and Corrosion Inhibition

  • Corrosion Inhibition : Thiomorpholin derivatives, closely related to 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol, have been investigated as corrosion inhibitors for carbon steel in natural seawater, showing effectiveness even in small concentrations (Amar, Braisaz, Villemin, & Moreau, 2008).

Thermal Stability and Degradation

  • Thermal Degradation Studies : The thermal stability of oligo-2-[(4-morpholin-4-yl-phenyl)imino methyl] phenol, a related compound, has been studied, providing insights into the thermal decomposition of materials in this chemical class (Doğan & Kaya, 2007).

Fluorescence and Sensing Properties

  • Fluorescence Sensing : Derivatives of this compound have been synthesized and characterized for their fluorescence sensing properties, particularly in detecting metal ions like Zn2+ and Al3+ (Hazra et al., 2018).

  • pH Sensing : Research has been conducted on Schiff-base molecules derived from this compound for colorimetric and fluorescence sensing of pH, demonstrating its utility in detecting different pH levels in various mediums (Halder, Hazra, & Roy, 2018).

properties

IUPAC Name

(2-hydroxy-3-methylphenyl)-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-9-3-2-4-10(11(9)14)12(15)13-5-7-16-8-6-13/h2-4,14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFVOZVVLXTHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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